molecular formula C29H23N3O3S B11638259 (5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11638259
M. Wt: 493.6 g/mol
InChI Key: PPORBSJWVUTOQJ-UQQQWYQISA-N
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Description

(5Z)-1-(4-METHOXYPHENYL)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a diazinane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-METHOXYPHENYL)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Methoxyphenyl Group: This step involves the use of a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrrole.

    Formation of the Diazinane Ring: The diazinane ring is formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Final Assembly: The final step involves the condensation of the pyrrole and diazinane intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.

Medicine

The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-METHOXYPHENYL)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(4-METHOXYPHENYL)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-THIOXO-1,3-DIAZINANE-4,6-DIONE: Similar structure but with a thioxo group instead of a sulfanylidene group.

    (5Z)-1-(4-METHOXYPHENYL)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-OXO-1,3-DIAZINANE-4,6-DIONE: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

The uniqueness of (5Z)-1-(4-METHOXYPHENYL)-5-[(2-METHYL-1,5-DIPHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23N3O3S

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C29H23N3O3S/c1-19-21(18-26(20-9-5-3-6-10-20)31(19)22-11-7-4-8-12-22)17-25-27(33)30-29(36)32(28(25)34)23-13-15-24(35-2)16-14-23/h3-18H,1-2H3,(H,30,33,36)/b25-17-

InChI Key

PPORBSJWVUTOQJ-UQQQWYQISA-N

Isomeric SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C=C\4/C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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